

A Comparative Guide to HGF/MET Pathway Inhibition: Profiling SRI-31040 and Alternatives

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Compound of Interest

Compound Name: SRI-31040

Cat. No.: B610990

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This guide provides a comparative analysis of investigational oncology compounds targeting the Hepatocyte Growth Factor (HGF)/c-MET signaling pathway. While specific preclinical data for **SRI-31040** is not publicly available, this guide will utilize data from the closely related compound, SRI-31215, developed by Southern Research Institute (SRI), to draw comparisons with other known inhibitors of this pathway. SRI-31215 offers a distinct mechanism of action by preventing the activation of HGF, the ligand for the c-MET receptor.

Executive Summary

The HGF/c-MET signaling cascade is a critical driver of tumor growth, invasion, and metastasis in various cancers. Inhibition of this pathway has become a key strategy in oncology drug development. This has led to the emergence of two main classes of inhibitors: those that prevent the activation of the ligand (HGF) and those that directly inhibit the c-MET receptor's kinase activity. SRI-31215 represents the former class, acting as a triplex inhibitor of the proteases that convert pro-HGF to its active form. In contrast, compounds like capmatinib, crizotinib, tepotinib, and savolitinib are direct c-MET tyrosine kinase inhibitors (TKIs). This guide will compare the distinct mechanisms and available preclinical data for these approaches.

Data Presentation: A Comparative Look at Inhibitor Potency

Direct comparison of **SRI-31040** is challenging due to the lack of public data. Therefore, we present the data for SRI-31215, which targets the upstream activation of HGF, alongside prominent direct c-MET inhibitors.

Table 1: In Vitro Potency of SRI-31215 Against Pro-HGF Activating Proteases

Compound	Target	IC50 (μM)
SRI-31215	Matriptase	0.69[1]
Hepsin	0.65[1]	
HGFA	0.30[1]	

Table 2: Comparative In Vitro Potency of Direct c-MET Kinase Inhibitors

Compound	Target	IC50 (nM)
Capmatinib	c-MET	0.13
Crizotinib	c-MET	8
Tepotinib	c-MET	2.3
Savolitinib	c-MET	5

Note: Data for direct c-MET inhibitors is often generated in various assays and cell lines, leading to a range of reported IC50 values. The values presented here are representative figures from preclinical studies.

Experimental Protocols

In Vitro Protease Inhibition Assay (for SRI-31215)

Objective: To determine the half-maximal inhibitory concentration (IC50) of SRI-31215 against the serine proteases matriptase, hepsin, and HGF activator (HGFA).

Methodology:

- Recombinant human matriptase, hepsin, and HGFA are used in a fluorometric assay.

- A fluorogenic peptide substrate specific for each protease is utilized.
- The enzymes are pre-incubated with varying concentrations of SRI-31215.
- The reaction is initiated by the addition of the substrate.
- The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
- IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro c-MET Kinase Inhibition Assay (for Capmatinib, Crizotinib, etc.)

Objective: To determine the IC50 of direct c-MET inhibitors against the c-MET receptor tyrosine kinase.

Methodology:

- A biochemical assay using recombinant human c-MET kinase domain is performed.
- The assay typically utilizes a phosphopeptide substrate and ATP.
- The kinase is incubated with the substrate, ATP, and varying concentrations of the test inhibitor.
- The amount of phosphorylated substrate is quantified, often using methods like ELISA, TR-FRET, or radiometric assays.
- IC50 values are determined by analyzing the dose-response relationship between inhibitor concentration and kinase activity.

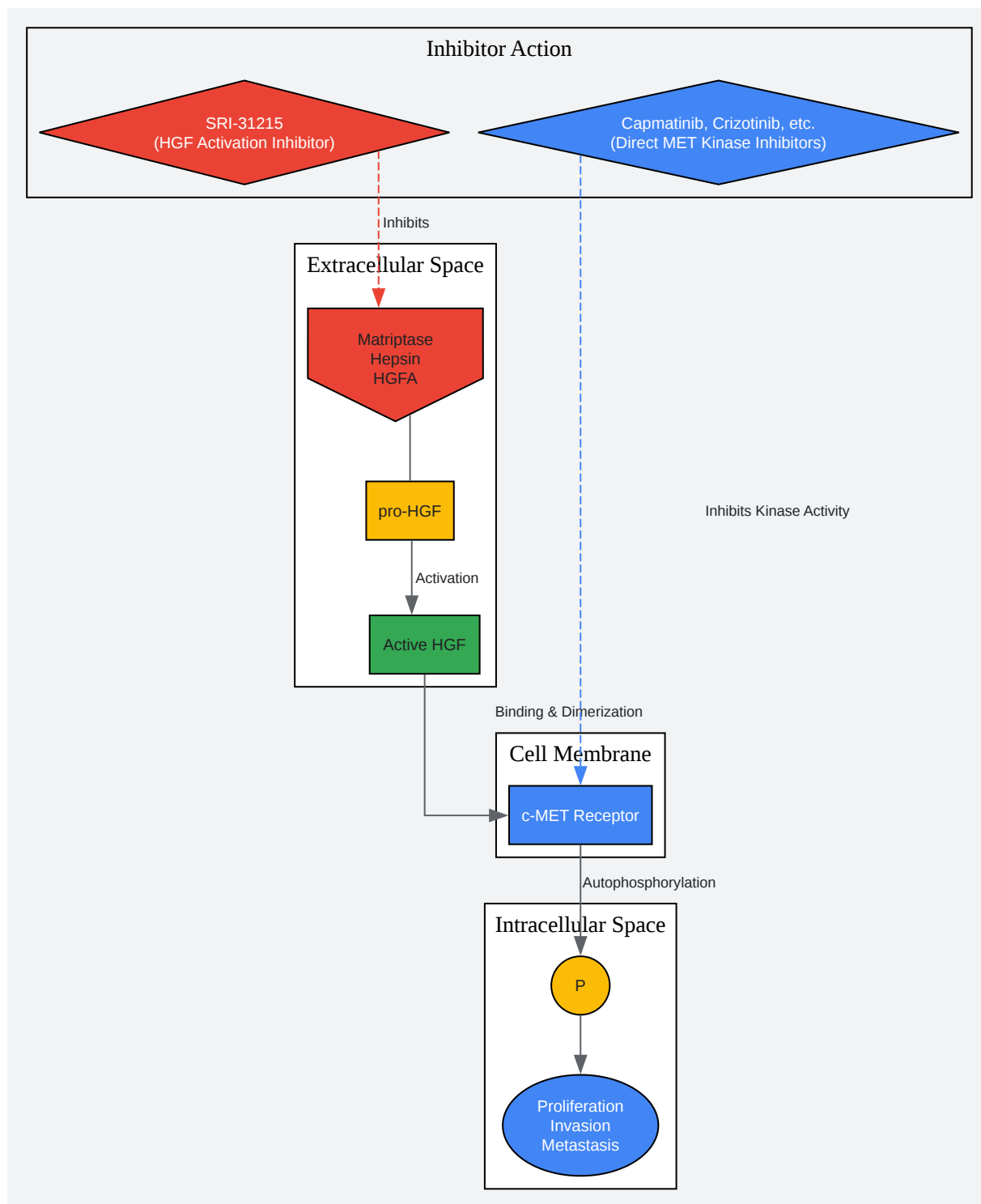
Cell-Based c-MET Phosphorylation Assay

Objective: To assess the ability of inhibitors to block HGF-induced c-MET phosphorylation in a cellular context.

Methodology:

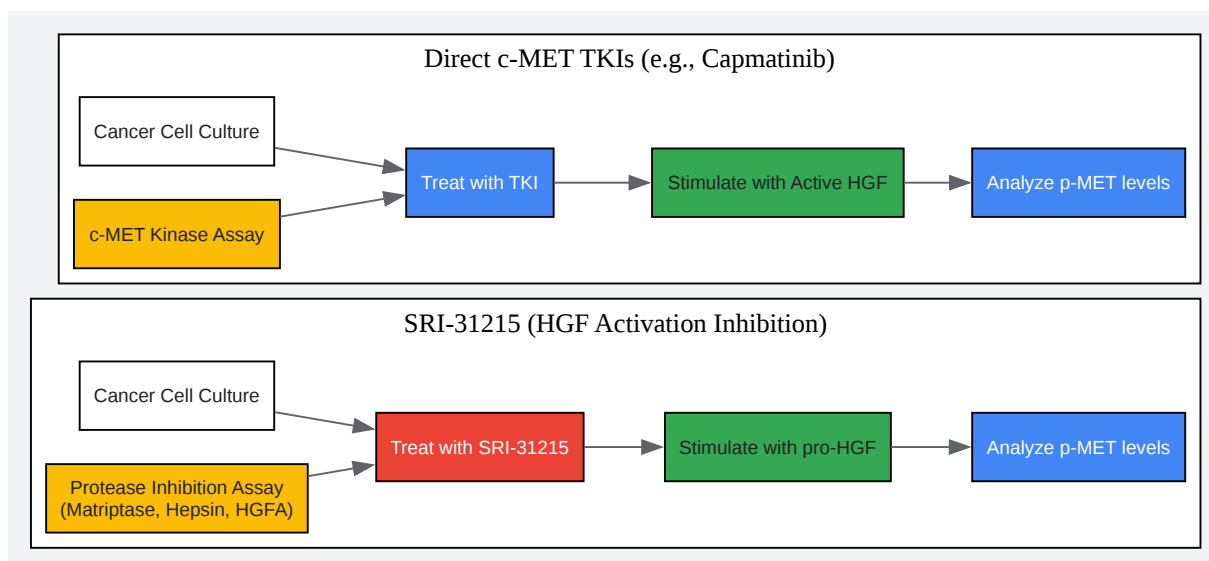
- Cancer cells with known c-MET expression (e.g., gastric or lung cancer cell lines) are cultured.
- Cells are serum-starved and then pre-treated with different concentrations of the inhibitor (either an HGF activation inhibitor or a direct c-MET TKI).
- The cells are then stimulated with recombinant HGF to induce c-MET phosphorylation.
- Cell lysates are prepared, and the levels of phosphorylated c-MET and total c-MET are determined by Western blotting or ELISA using specific antibodies.
- The inhibition of c-MET phosphorylation is quantified relative to untreated, HGF-stimulated controls.

Mandatory Visualization



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Caption: HGF/c-MET pathway and points of inhibition.



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References

- 1. researchgate.net [researchgate.net]
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